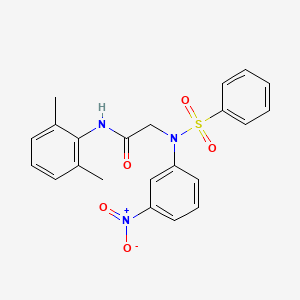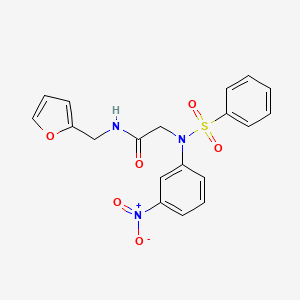
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPN is a glycine derivative that has been extensively studied for its ability to selectively activate the G protein-coupled estrogen receptor (GPER).
Wirkmechanismus
DPN binds to N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and activates downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways leads to a range of physiological effects, such as vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DPN has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis. DPN has also been shown to modulate glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DPN has several advantages as a research tool, including its high affinity for N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, its selectivity for this receptor, and its ability to activate downstream signaling pathways. However, DPN has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DPN. One area of interest is the role of N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in cancer, as DPN has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Another area of interest is the potential therapeutic applications of DPN in metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN on glucose metabolism and insulin sensitivity.
Wissenschaftliche Forschungsanwendungen
DPN has been extensively studied for its ability to selectively activate N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a member of the G protein-coupled receptor family. N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is expressed in various tissues, including the brain, heart, and reproductive organs, and has been implicated in a range of physiological processes, such as cardiovascular function, metabolism, and cancer. DPN has been shown to have a high affinity for N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-8-6-9-17(2)22(16)23-21(26)15-24(18-10-7-11-19(14-18)25(27)28)31(29,30)20-12-4-3-5-13-20/h3-14H,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZROPQUIPUQDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456467.png)
![4-(acetylamino)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3456473.png)
![2,6-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3456480.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
![N-(2-furylmethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456503.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)


![N-benzyl-N-(2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B3456548.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3456560.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456574.png)